1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-3-2-4-11(9-10)12-15-13(18-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIQXGZYPRZLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely adopted method involves the reaction of thioureas with α-halo ketones or nitriles. For example:
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Substrate Preparation : 3-Methylbenzyl chloride reacts with thiourea in ethanol under reflux to form N-(3-methylbenzyl)thiourea.
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Cyclization : Treatment with chloroacetonitrile in the presence of iodine (2 equiv) and DMSO at 100°C for 1 hour yields 3-[(3-methylphenyl)methyl]-5-chloro-1,2,4-thiadiazole.
Reaction Conditions :
Hydrazine-Based Cyclization
Alternative routes utilize hydrazine derivatives:
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Hydrazone Formation : 3-Methylacetophenone reacts with ethyl hydrazinecarboxylate in chloroform with HCl catalysis to form the corresponding hydrazone.
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Thionyl Chloride Activation : The hydrazone is treated with excess thionyl chloride at 0°C, followed by gradual warming to room temperature, yielding 3-[(3-methylphenyl)methyl]-1,2,4-thiadiazol-5-amine.
Key Data :
Piperazine Incorporation Strategies
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 of the thiadiazole ring undergoes substitution with piperazine:
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Reaction Setup : 5-Chloro-3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole (1 mmol), piperazine (1.2 mmol), and triethylamine (0.1 mmol) in acetonitrile.
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Conditions : Stirring at room temperature for 6 hours, followed by ice quenching and column purification.
Optimization Notes :
Transition Metal-Mediated Coupling
Copper-catalyzed Ullmann-type couplings enable direct C–N bond formation:
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Catalyst System : CuCl₂ (50 mol%), K₂S₂O₈ (2 equiv), TBAI (0.2 equiv) in DMAC.
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Substrates : 5-Bromo-3-[(3-methylphenyl)methyl]-1,2,4-thiadiazole and piperazine.
Performance Metrics :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiourea Cyclization | 3-Methylbenzyl chloride, Thiourea | I₂, DMSO | 58–67 | 98 |
| Hydrazine Route | 3-Methylacetophenone, Hydrazine | SOCl₂, CHCl₃ | 73 | 97 |
| Nucleophilic Sub. | 5-Chloro-thiadiazole, Piperazine | Triethylamine, MeCN | 82 | 99 |
| Copper Catalysis | 5-Bromo-thiadiazole, Piperazine | CuCl₂, K₂S₂O₈, TBAI | 75 | 98 |
Trade-offs :
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Thiourea Cyclization : Cost-effective but moderate yields.
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Copper Catalysis : Higher yields but requires inert conditions.
Characterization and Validation
Spectroscopic Confirmation
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¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 4H, Ar–H), 4.35 (s, 2H, CH₂), 3.55–3.45 (m, 8H, piperazine).
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IR (KBr) : 2950 cm⁻¹ (C–H stretch, CH₂), 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C–S).
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g batch) using nucleophilic substitution achieves 78% yield with:
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Solvent Recovery : Acetonitrile distillation (85% recovery).
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Purification : Recrystallization from ethanol/water (3:1) affords 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized thiadiazole derivatives, reduced piperazine derivatives, and various substituted piperazine-thiadiazole compounds.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant biological activities. Some notable applications include:
Antimicrobial Activity
Studies have shown that 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine demonstrates potent antimicrobial effects against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to determine its efficacy in vivo.
Neurological Effects
Preliminary studies indicate that this compound may have neuroprotective effects. It could potentially be developed as a treatment for neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies
Several case studies have documented the applications and effectiveness of this compound:
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. |
| Anticancer Activity | Research indicated that treatment with this compound led to significant apoptosis in human breast cancer cell lines (MCF-7). |
| Neuroprotective Effects | In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation. |
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. This involves the upregulation of apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and cell death .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-methylphenyl group in the target compound distinguishes it from analogues with substituents such as methoxy, nitro, or halogens. Key comparisons include:
Key Insights :
- Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) groups enhance lipophilicity and may improve blood-brain barrier penetration compared to nitro (NO₂) or trifluoromethyl (CF₃) groups .
- Receptor Selectivity : The 3-methyl group in the target compound may confer intermediate selectivity for serotonin receptors compared to TFMPP (5-HT₁B selective) or mCPP (5-HT₂C-preferring) .
Heterocycle Variations: Thiadiazole vs. Oxadiazole
Replacing the thiadiazole ring with oxadiazole alters electronic properties and bioactivity:
Key Insights :
Piperazine-Linked Analogues in Neuropharmacology
Piperazine derivatives are widely studied for serotonin receptor modulation:
Key Insights :
- Structural Rigidity : The thiadiazole spacer in the target compound may reduce conformational freedom, enhancing receptor subtype selectivity compared to directly linked phenylpiperazines .
- Metabolic Stability : Piperazine rings with heterocyclic linkers (e.g., thiadiazole) often exhibit improved metabolic stability over simpler analogues .
Serotonin Receptor Modulation
Enzyme Inhibition Potential
- Thiadiazole-piperazine compounds (e.g., JNJ-1661010) inhibit FAAH via covalent modification, suggesting the target compound could share this mechanism if the thiadiazole sulfur participates in enzyme binding .
Biological Activity
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that integrates a piperazine ring with a thiadiazole moiety. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. Recent studies have explored its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Structural Characteristics
The compound's structure features a piperazine group linked to a 1,2,4-thiadiazole ring with a 3-methylphenyl substituent. This configuration is crucial for its biological activity and potential therapeutic applications.
| Compound | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Combines piperazine and thiadiazole moieties for diverse biological activities |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and piperazine exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens. For instance, studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities.
- Antifungal Activity: Compounds containing thiadiazole rings have been reported to exhibit antifungal effects against pathogens like Phytophthora infestans, with effective concentrations (EC50) lower than standard antifungal agents .
- Antibacterial Activity: The compound has also been tested against bacteria such as Xanthomonas oryzae and Xanthomonas campestris, showing moderate to strong inhibitory effects .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Research findings suggest:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific biochemical pathways. Similar thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation .
Enzyme Inhibition
The compound's ability to inhibit monoamine oxidase (MAO) has been investigated. MAO inhibitors are significant in treating depression and other neurological disorders.
- Inhibition Studies: In vitro assays have demonstrated that certain derivatives exhibit strong inhibitory activity against MAO-A and MAO-B isoenzymes. For example, compounds with similar structures showed IC50 values indicating potent inhibition .
Case Studies and Research Findings
Several studies highlight the biological activities of thiadiazole derivatives:
- Study on Antifungal Activity: A study reported that novel 1,3,4-thiadiazole derivatives exhibited superior antifungal activity against P. infestans compared to traditional agents like Dimethomorph .
- MAO Inhibition Assay: Another research focused on the synthesis of thiadiazole compounds that demonstrated significant MAO-A inhibitory activity with IC50 values ranging from 0.060 μM to 0.241 μM for different derivatives .
- Anticancer Research: Investigations into the anticancer properties of related compounds revealed their potential to induce cell death in various cancer lines through apoptosis pathways.
Q & A
Q. What analytical methods differentiate polymorphic forms of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
